molecular formula C13H11F2NOS B6536914 3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058196-06-7

3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No. B6536914
CAS RN: 1058196-06-7
M. Wt: 267.30 g/mol
InChI Key: YACMBXJVVXNGGH-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide” is likely to be an organic compound containing a benzamide group with a thiophene ring and a difluorobenzene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Difluorobenzene refers to the benzene ring substituted with two fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the reaction of benzoic acid with ammonia or amines . Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of ketones with sulfur and a nitrogen source .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide group attached to the thiophene ring and the difluorobenzene ring. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the benzamide, thiophene, and difluorobenzene groups. Benzamides can undergo hydrolysis to form benzoic acid and ammonia or amines . Thiophenes can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the benzamide, thiophene, and difluorobenzene groups. Some general properties might include its molecular weight, solubility in various solvents, melting point, boiling point, and spectral data (IR, NMR, MS) .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide”, have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Molecules with the thiophene ring system, such as “3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide”, are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, such as antimicrobial or anticancer activity, or its potential use in materials science or other fields .

properties

IUPAC Name

3,4-difluoro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMBXJVVXNGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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